3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a pyrrolidine ring substituted at the 2-position with two methyl groups and an indole moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diketone.
Substitution with Methyl Groups: The 2-position of the pyrrolidine ring is then substituted with methyl groups using methylating agents like methyl iodide in the presence of a base.
Coupling with Indole: The final step involves coupling the substituted pyrrolidine ring with an indole moiety. This can be achieved through a variety of coupling reactions, such as the Suzuki-Miyaura coupling or the Buchwald-Hartwig amination.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the indole moiety, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moiety.
Reduction: Reduced forms of the pyrrolidine ring.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the pyrrolidine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,4-Dimethylpyrrolidin-2-yl)pyridine
- 3-(1,4-Dimethylpyrrolidin-2-yl)benzene
- 3-(1,4-Dimethylpyrrolidin-2-yl)thiophene
Uniqueness
3-(1,4-Dimethylpyrrolidin-2-yl)-1H-indole is unique due to its specific combination of the indole moiety and the substituted pyrrolidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H18N2 |
---|---|
Molecular Weight |
214.31 g/mol |
IUPAC Name |
3-(1,4-dimethylpyrrolidin-2-yl)-1H-indole |
InChI |
InChI=1S/C14H18N2/c1-10-7-14(16(2)9-10)12-8-15-13-6-4-3-5-11(12)13/h3-6,8,10,14-15H,7,9H2,1-2H3 |
InChI Key |
CPVLDFVZMUZGDD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N(C1)C)C2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.